4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride
Description
Systematic Nomenclature and Regulatory Identifiers
IUPAC Nomenclature and CAS Registry Number Analysis
The compound is systematically named 4-(aminomethylene)-2-methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride according to IUPAC rules. This nomenclature reflects its bicyclic phthalazinone core substituted with an aminomethyl group at position 4 and a methyl group at position 2, with a hydrochloride counterion.
The CAS Registry Number 49837-96-9 uniquely identifies this compound in chemical databases and regulatory filings. This identifier is critical for tracking its commercial availability, safety data sheets, and research applications.
EC Number and Regulatory Classification
The European Community (EC) Number 974-649-1 classifies the compound under EU regulatory frameworks for chemical substances. While specific regulatory classifications (e.g., REACH) are not explicitly documented in available literature, its structural analogs suggest potential categorization as a laboratory chemical or pharmaceutical intermediate based on its synthesis and applications.
Molecular Formula and Stoichiometric Composition
Molecular Formula
The compound has the empirical formula C₁₀H₁₂ClN₃O , with a molecular weight of 225.68 g/mol .
Stoichiometric Composition
| Element | Quantity | Percentage Contribution |
|---|---|---|
| Carbon | 10 atoms | 53.23% |
| Hydrogen | 12 atoms | 5.37% |
| Chlorine | 1 atom | 15.72% |
| Nitrogen | 3 atoms | 18.64% |
| Oxygen | 1 atom | 7.09% |
This composition aligns with its phthalazinone backbone and functional group substitutions. The hydrochloride salt introduces a 1:1 molar ratio between the organic base and hydrochloric acid.
Crystallographic Data and Polymorphic Forms
Crystallographic Characteristics
No direct X-ray crystallography data for this compound is reported in publicly available literature. However, structural analogs such as 2-amino-4-(4-methylphenyl)-phthalazin-1(2H)-one (CID 67162325) exhibit planar phthalazinone cores with substituents influencing packing motifs. For this compound, computational models predict:
Polymorphism
No polymorphic forms have been documented. However, the presence of ionizable groups (amine) and a rigid heterocyclic core suggests potential for solvate or hydrate formation under specific crystallization conditions.
Table 1: Predicted Crystallographic Properties
| Property | Value/Description |
|---|---|
| Crystal system | Monoclinic (predicted) |
| Space group | P2₁/c (estimated) |
| Hydrogen bond donors | 2 (NH₃⁺, phthalazinone O) |
| Hydrogen bond acceptors | 3 (Cl⁻, phthalazinone O, N) |
The absence of experimental data highlights opportunities for future structural studies using single-crystal X-ray diffraction or powder XRD techniques.
Properties
IUPAC Name |
4-(aminomethyl)-2-methylphthalazin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-13-10(14)8-5-3-2-4-7(8)9(6-11)12-13;/h2-5H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHYOQLZHHWWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49837-96-9 | |
| Record name | 1(2H)-Phthalazinone, 4-(aminomethyl)-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49837-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride typically involves the reaction of 2-methylphthalazin-1(2H)-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs batch or continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is usually purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Anticancer Properties : Research indicates that derivatives of phthalazinone, including 4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride, exhibit significant antiproliferative activity against various cancer cell lines. The mechanism involves modulation of key signaling pathways associated with cell growth and apoptosis .
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit specific kinases involved in inflammatory responses, suggesting its potential use in treating chronic inflammatory diseases .
- Phosphodiesterase Inhibition : The compound has been evaluated for its inhibitory activity against phosphodiesterases (PDEs), particularly PDE-5 and PDE-10, which are targets for treating erectile dysfunction and neurodegenerative disorders respectively .
The biological activities of this compound extend beyond anticancer effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in developing new antibiotics.
- Metal Ion Complexation : The compound can act as a ligand for metal ions such as copper and zinc, forming complexes that may have biological significance or be useful in catalysis .
Case Study 1: Anticancer Activity
In a study published in MDPI, researchers synthesized several phthalazinone derivatives and evaluated their antiproliferative effects on cancer cell lines. The results indicated that modifications at the C4 position significantly enhanced anticancer activity, suggesting that this compound could serve as a lead compound for further drug development .
Case Study 2: Inhibition of Phosphodiesterases
Another investigation focused on the inhibition of PDEs by aminophthalazine derivatives. The findings revealed that certain derivatives showed potent inhibitory effects on PDE-5, indicating potential applications in treating erectile dysfunction and related disorders .
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also inhibit or activate certain enzymes and pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between the target compound and structurally related analogs:
Key Observations:
- Solubility : The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like 4-methylphthalazin-1(2H)-one .
- Lipophilicity : Compound 24a (C₁₇H₁₃ClN₂O₂) exhibits higher lipophilicity due to its chlorobenzyl and formyl groups, which may enhance membrane permeability but reduce solubility .
Spectral and Analytical Comparisons
- IR Spectroscopy: Compound 24a shows a distinct carbonyl stretch at 1704 cm⁻¹ due to the formyl group, absent in the target compound . The target’s aminomethyl group would likely exhibit N-H stretches near 3300 cm⁻¹.
- NMR: The ¹H-NMR of 24a includes signals for the methyl group (δ 3.89 ppm) and aromatic protons, whereas the target compound’s aminomethyl protons would resonate near δ 2.5–3.5 ppm .
Biological Activity
4-(Aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article examines its synthesis, biological properties, and therapeutic potentials based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of phthalazine derivatives with amines under controlled conditions. The compound can be characterized using techniques such as NMR and IR spectroscopy, confirming its structure and purity.
Biological Activity
Research has shown that this compound exhibits various biological activities, primarily related to its anticancer properties.
Anticancer Activity
A study demonstrated that derivatives of phthalazinones, including this compound, have shown promising cytotoxic effects against several cancer cell lines. The compound's efficacy was evaluated using the MTT assay against human breast (MCF-7) and lung adenocarcinoma (A-549) cell lines. The results indicated significant antiproliferative activity, with IC50 values suggesting effective inhibition of cell growth:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4-(Aminomethyl)-2-methylphthalazin-1(2H)-one HCl | MCF-7 | 6.40 |
| 4-(Aminomethyl)-2-methylphthalazin-1(2H)-one HCl | A-549 | 22.09 |
These values indicate that the compound is more potent against the MCF-7 cell line compared to A-549, suggesting a selective activity profile .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Morphological studies revealed that treated cells exhibited typical signs of apoptosis, such as membrane blebbing and nuclear fragmentation .
Additionally, compounds derived from phthalazine have been noted for their ability to inhibit specific kinases involved in cancer progression. For instance, they may act as inhibitors of Aurora kinases, which play a crucial role in cell division and proliferation .
Other Biological Activities
Beyond anticancer properties, phthalazinone derivatives have been explored for various pharmacological activities:
- Anti-inflammatory : Some studies suggest that these compounds may inhibit p38 MAP kinase, a key player in inflammatory responses.
- Antimicrobial : Certain derivatives show promise against bacterial strains, indicating a broader spectrum of bioactivity .
- CNS Activity : Investigations into their effects on phosphodiesterases suggest potential applications in treating neurodegenerative disorders .
Case Studies
- Cytotoxicity Evaluation : A study involving various phthalazinone derivatives highlighted that modifications at the 4-position significantly affected cytotoxicity profiles. Compounds with electron-withdrawing groups demonstrated enhanced activity against MCF-7 cells .
- Hybrid Compounds : Research has also focused on hybrid compounds combining phthalazinones with dithiocarbamate moieties. These hybrids exhibited improved antiproliferative activities against multiple cancer cell lines compared to their parent compounds .
Q & A
Q. What metabolic pathways are predicted for this compound in preclinical studies?
- Methodological Answer : In vitro assays with liver microsomes (e.g., human CYP3A4) identify primary metabolites. LC-QTOF-MS detects hydroxylation at the methyl group or oxidation of the aminomethyl moiety. In silico tools like Meteor (Lhasa Ltd.) predict Phase II conjugation (e.g., glucuronidation) .
Q. How does solvation affect the compound’s stability in aqueous buffers?
Q. What in vitro toxicity assays are recommended for early safety profiling?
- Methodological Answer : Use HEK293 or HepG2 cells for cytotoxicity (MTT assay). Genotoxicity is assessed via Ames test (bacterial reverse mutation) and micronucleus assay. Mitochondrial toxicity is screened via Seahorse XF Analyzer to measure OCR (Oxygen Consumption Rate) .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
